molecular formula C10H16O3 B15258248 Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B15258248
M. Wt: 184.23 g/mol
InChI Key: CNZPCMOWDSHLFU-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the reaction of ethyl 4,5-dimethyl-2-oxohexanoate with a suitable reagent can lead to the formation of the spiro compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.

Scientific Research Applications

Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing the compound’s specificity and potency. Pathways involved may include inhibition of enzyme activity or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate: Similar in structure but lacks the dimethyl substitution.

    Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: Another spiro compound with different ring sizes and functional groups.

Uniqueness

Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-4-12-9(11)8-10(13-8)5-6(2)7(10)3/h6-8H,4-5H2,1-3H3

InChI Key

CNZPCMOWDSHLFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(C2C)C

Origin of Product

United States

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